molecular formula C6H6BrNO B1526598 2(1H)-Pyridinone, 6-(bromomethyl)- CAS No. 1227563-72-5

2(1H)-Pyridinone, 6-(bromomethyl)-

Cat. No.: B1526598
CAS No.: 1227563-72-5
M. Wt: 188.02 g/mol
InChI Key: XDNZRWSDASMRLU-UHFFFAOYSA-N
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Description

Overview of 2(1H)-Pyridinone Scaffolds in Synthetic Organic Chemistry

The 2(1H)-pyridinone ring system is a privileged scaffold in synthetic organic chemistry and medicinal chemistry. nih.govfrontiersin.orgiipseries.org This six-membered nitrogen-containing heterocycle is a versatile building block for creating a wide array of more complex molecules. iipseries.org Pyridinone and its derivatives exist in two tautomeric forms: the lactam (2-pyridinone) and the lactim (2-hydroxypyridine), with the pyridone form generally being more stable in the solid state and under physiological conditions. iipseries.orgnih.gov

The significance of the 2-pyridone motif stems from its ability to act as both a hydrogen bond donor and acceptor, which allows for diverse interactions with biological targets. nih.govfrontiersin.org This characteristic, combined with the multiple sites available for derivatization, makes the 2-pyridone scaffold a valuable component in drug discovery and materials science. nih.goviipseries.org Consequently, compounds containing the 2-pyridone core have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govfrontiersin.orgiipseries.org The development of new and efficient synthetic methods for accessing functionalized 2-pyridones continues to be an active area of research. iipseries.orgorganic-chemistry.org

Significance of Bromomethyl Functionality in Heterocyclic Synthesis

The bromomethyl group (-CH2Br) is a highly reactive functional group that plays a crucial role in organic synthesis. ontosight.ai Its presence on a heterocyclic ring, such as in 2(1H)-pyridinone, 6-(bromomethyl)-, imparts significant reactivity to the molecule. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. youtube.com This reactivity allows for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents. ontosight.aiontosight.ai

The introduction of a bromomethyl group into a heterocyclic framework is a key strategy for the synthesis of new and diverse compounds. researchgate.net This functional group serves as a versatile handle for further molecular elaboration, enabling the construction of more complex structures with potential applications in pharmaceuticals, agrochemicals, and materials science. ontosight.airesearchgate.net The reactivity of the bromomethyl group is intermediate between that of the corresponding chloro- and iodo-derivatives, offering a balance of stability and reactivity that is often desirable in multi-step syntheses. youtube.com

Research Context and Scope of 6-(bromomethyl)-2(1H)-pyridinone Investigations

The specific compound, 6-(bromomethyl)-2(1H)-pyridinone, combines the key features of the 2-pyridone scaffold and the reactive bromomethyl group. Research into this molecule and its derivatives is driven by the potential to create novel compounds with tailored biological activities. The bromomethyl group at the 6-position of the pyridinone ring provides a reactive site for introducing various substituents, thereby allowing for the systematic exploration of structure-activity relationships.

Investigations in this area often focus on the synthesis of libraries of 6-substituted methyl-2(1H)-pyridinone derivatives and the evaluation of their biological properties. For example, the reaction of the bromomethyl group with different nucleophiles can lead to the formation of ethers, esters, amines, and other functional groups, each potentially altering the molecule's interaction with biological targets. The core 2-pyridone structure provides a robust platform for these modifications, and its inherent biological relevance makes these derivatives promising candidates for further investigation in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-5-2-1-3-6(9)8-5/h1-3H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNZRWSDASMRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Derivatization Strategies of 2 1h Pyridinone, 6 Bromomethyl

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reactivity for 2(1H)-Pyridinone, 6-(bromomethyl)- involves the displacement of the bromide ion by a nucleophile. The electron-withdrawing nature of the pyridinone ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles.

The reaction of 2(1H)-Pyridinone, 6-(bromomethyl)- with primary or secondary amines leads to the formation of the corresponding amino-substituted derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction. The resulting amine-linked compounds are valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity. For instance, substituted pyrimidine (B1678525) amines have been synthesized through similar nucleophilic substitution reactions on haloalkanes. nih.gov

Interactive Table: Synthesis of Amine-Linked Pyridinone Derivatives

Amine NucleophileProductReaction Conditions
Primary Amine (R-NH2)6-((Alkylamino)methyl)-2(1H)-pyridinoneBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN)
Secondary Amine (R2NH)6-((Dialkylamino)methyl)-2(1H)-pyridinoneBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN)

Alkoxides and thiolates readily displace the bromide in 2(1H)-Pyridinone, 6-(bromomethyl)- to form ethers and thioethers, respectively. These reactions typically proceed under basic conditions to generate the respective nucleophile in situ. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding methoxy (B1213986) ether. Similarly, treatment with a thiol in the presence of a base like sodium hydroxide (B78521) affords the thioether. The synthesis of 4-sulfanylquinolin-2(1H)-one from a chloroquinolinone derivative using thiourea (B124793) highlights a related transformation. mdpi.com

Beyond amines, ethers, and thioethers, the bromomethyl group can react with a variety of other heteroatom nucleophiles. For instance, reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can be further transformed, for example, via reduction to an amine or through cycloaddition reactions. Similarly, reaction with cyanide salts can introduce a nitrile functionality. The versatility of this starting material is further underscored by the diverse nucleophilic substitution reactions observed in analogous systems, such as 2-bromomethyl-1,3-thiaselenole, which can react at multiple electrophilic centers. mdpi.com

Carbon-Carbon Bond Forming Reactions

While nucleophilic substitution at the bromomethyl group is a primary pathway, this versatile starting material can also participate in more complex carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.orgnobelprize.orgresearchgate.net The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide, is a prominent example. yonedalabs.comlibretexts.org While the bromomethyl group itself is not a typical substrate for direct Suzuki-Miyaura coupling, the pyridinone ring can be functionalized with a halide (e.g., at the 3, 4, or 5-position) to enable such reactions. beilstein-journals.org Furthermore, the bromomethyl group can be used to synthesize precursors for other coupling reactions. The development of palladium-catalyzed cross-coupling has significantly impacted the synthesis of complex organic molecules, including pharmaceuticals. nobelprize.orgresearchgate.net

Interactive Table: Generalized Suzuki-Miyaura Coupling

Organoboron ReagentOrganic HalideProductCatalyst/Base
Arylboronic acidAryl halideBiarylPd(0) catalyst, Base
Vinylboronic acidVinyl halideDienePd(0) catalyst, Base

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comlibretexts.orgnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with high E-selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. youtube.comnih.gov To utilize 2(1H)-Pyridinone, 6-(bromomethyl)- in an HWE reaction, it must first be converted into a phosphonate ester. This is typically achieved through an Arbuzov reaction, where the bromomethyl compound is reacted with a trialkyl phosphite. organic-chemistry.orgresearchgate.net

The resulting phosphonate ester can then be deprotonated with a base (e.g., NaH, NaOMe) to generate a nucleophilic carbanion. organic-chemistry.org This carbanion subsequently reacts with an aldehyde or ketone to form an alkene, with the pyridinone moiety attached to the newly formed double bond. wikipedia.orgnrochemistry.com This strategy provides a reliable method for carbon chain elongation and the introduction of α,β-unsaturated systems. nrochemistry.com

Interactive Table: Horner-Wadsworth-Emmons Reaction Sequence

StepReactantsProduct
1. Phosphonate Synthesis (Arbuzov Reaction)2(1H)-Pyridinone, 6-(bromomethyl)-; Trialkyl phosphiteDiethyl (2-(1H)-pyridon-6-yl)methylphosphonate
2. HWE OlefinationPhosphonate ester from Step 1; Aldehyde/Ketone(E)-Alkene derivative of 2(1H)-pyridinone

Other Alkylation and Arylation Reactions

Beyond simple N-alkylation at the pyridone nitrogen, the 6-(bromomethyl)-2(1H)-pyridinone scaffold can undergo further alkylation and arylation reactions at various positions. The competition between N- and O-alkylation is a classic challenge in pyridone chemistry. sciforum.net Generally, polar solvents tend to favor N-alkylation, while non-polar solvents can increase the proportion of O-alkylation. wikipedia.org The choice of base and the nature of the alkylating agent also play a crucial role in determining the regioselectivity of the reaction. sciforum.netnih.gov

Direct arylation of the pyridinone core, typically via C-H activation, has emerged as a powerful tool for creating C-C bonds. These reactions often employ transition metal catalysts, such as palladium or rhodium, to achieve site-selective functionalization. nih.govrsc.org For instance, palladium-catalyzed direct arylation has been successfully applied to functionalize the C6 position of related heterocyclic systems using various aryl bromides. rsc.org Similarly, iron-based catalytic systems have been developed for the C3-arylation of 2-pyridones. nih.gov These methods provide efficient pathways to novel bi-aryl structures that are of significant interest in medicinal chemistry and materials science.

Table 1: Examples of Arylation Reactions on the 2-Pyridone Core This table is representative of general 2-pyridone arylation strategies, which can be adapted for derivatives like 6-(bromomethyl)-2(1H)-pyridinone.

PositionCatalyst/ReagentsArylating AgentReference
C3Fe(acac)₃, K₂S₂O₈Arylboronic Acid nih.gov
C5Pd(OAc)₂, NorborneneAryl Bromide nih.gov
C6Ni(cod)₂/P(i-Pr)₃, AlMe₃Internal Alkynes (leading to alkenylation) nih.gov
N1CuI, BaseAryl Iodide organic-chemistry.org

Transformations Involving the Pyridinone Ring System

The 2-pyridone ring is an electron-deficient heterocycle, but its reactivity can be finely tuned to allow for functionalization at the C3, C4, and C5 positions. nih.gov Site-selective C-H functionalization is a key strategy for decorating the pyridone core without pre-installed activating groups. nih.govrsc.org The electronic properties of the ring dictate the inherent reactivity, with the C3 and C5 positions being more electron-rich compared to the C4 and C6 positions, making them susceptible to electrophilic attack or radical functionalization. nih.gov

Palladium/norbornene cooperative catalysis has enabled the dual functionalization of iodinated 2-pyridones, allowing for the introduction of different groups in a controlled manner. nih.gov Furthermore, nickel/aluminum cooperative catalysis has been reported for the C6-selective alkenylation of 2-pyridones with internal alkynes, demonstrating that even the most electron-deficient carbon can be functionalized with the appropriate catalytic system. nih.gov

The 2-pyridone ring can participate in various oxidation and reduction reactions. The degradation of 2-pyridone in biological systems can be initiated by monooxygenase enzymes, which attack the ring to form dihydroxypyridine intermediates. wikipedia.org Chemically, the pyridone system can undergo redox reactions that interconvert between the pyridone and the corresponding hydroxypyridine tautomer. For example, a reversible redox system has been demonstrated in a 2-oxypyritriphyrin, which involves the interconversion between a 3-pyridone and a 3-hydroxypyridine (B118123) unit upon reduction and oxidation. nih.gov

Reduction of the pyridone ring can be achieved using standard reducing agents. Treatment with sodium borohydride (B1222165) (NaBH₄) has been shown not only to reduce the keto group of a 3-oxypyridine unit but also the meso-carbons in a larger porphyrin-like system, leading to a colorless porphyrinogen (B1241876) analog. nih.gov This suggests that the double bonds within the 2-pyridone ring can be reduced under certain conditions to yield dihydropyridinone or piperidinone structures. Conversely, oxidation can re-aromatize reduced pyridone systems. nih.gov

The 6-(bromomethyl)-2(1H)-pyridinone molecule is an ideal substrate for intramolecular cyclization reactions due to the proximate reactive centers. By introducing a nucleophilic group at the N1 position, a new ring can be readily formed via intramolecular nucleophilic substitution of the bromide. This strategy is a powerful method for constructing fused bicyclic heteroaromatic systems.

Intermolecular annulation reactions are also widely used to build larger, more complex structures from a 2-pyridone core. researchgate.net These reactions often involve the formal [4+2] cycloaddition of the 2-pyridone with a suitable two-atom component. organic-chemistry.org For example, rhodium-catalyzed annulation of 2-pyridones with terminal alkynes can provide efficient access to substituted quinolinone derivatives. researchgate.net Similarly, a self-[3+2] annulation reaction of pyridinium (B92312) salts has been developed to synthesize N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org These annulation strategies significantly expand the structural diversity achievable from simple pyridone precursors. organic-chemistry.orgresearchgate.net

Derivatization for the Introduction of Specific Structural Motifs

The bromomethyl group at the C6 position is a highly versatile synthetic handle for introducing a wide array of structural motifs. As a potent electrophile, it readily reacts with a variety of nucleophiles, allowing for the covalent attachment of different functional groups and molecular fragments. This capability is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies and the development of compounds with specific biological targets.

For instance, reaction with primary or secondary amines yields aminomethyl derivatives, while reaction with thiols produces thioethers. Displacement of the bromide with azide, followed by reduction or cycloaddition, opens pathways to aminomethyl compounds or triazole-containing structures, respectively. Furthermore, using more complex nucleophiles, such as phenols or other heterocyclic systems, allows for the construction of larger, multi-component molecules. This strategy has been used to synthesize ring-fused 2-pyridones that exhibit potent antimicrobial activity. nih.gov

Table 2: Derivatization of the 6-(bromomethyl) Group

NucleophileReagents/ConditionsResulting Functional Motif at C6
Amine (R₂NH)Base (e.g., K₂CO₃), Solvent (e.g., DMF)-CH₂-NR₂ (Aminomethyl)
Thiol (RSH)Base (e.g., NaH), Solvent (e.g., THF)-CH₂-SR (Thioether)
Alcohol (ROH)Base (e.g., NaH), Solvent (e.g., THF)-CH₂-OR (Ether)
Cyanide (NaCN)Solvent (e.g., DMSO)-CH₂-CN (Acetonitrile)
Azide (NaN₃)Solvent (e.g., DMF)-CH₂-N₃ (Azidomethyl)
Triphenylphosphine (PPh₃)Solvent (e.g., Toluene), Heat-CH₂-P⁺Ph₃ Br⁻ (Wittig Salt)

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1h Pyridinone, 6 Bromomethyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-(bromomethyl)-2(1H)-pyridinone derivatives, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of 6-(bromomethyl)-2(1H)-pyridinone displays characteristic signals for the protons on the pyridinone ring and the bromomethyl substituent. The electron-withdrawing nature of the bromine atom and the carbonyl group, along with the nitrogen heteroatom, significantly influences the chemical shifts of the ring protons. acs.orgresearchgate.net The protons H-3, H-4, and H-5 typically appear as a complex multiplet system due to spin-spin coupling. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to resonate as a singlet in the range of 4.5-5.0 ppm, a typical region for protons adjacent to a bromine atom and an aromatic ring. rsc.org The broad singlet for the N-H proton is usually observed further downfield.

Table 1: Representative ¹H NMR Data for 2(1H)-Pyridinone, 6-(bromomethyl)-

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~12.5br s-
H-4~7.40t7.8
H-5~6.65d7.8
H-3~6.20d7.8
CH₂~4.60s-

Note: Data are representative and may vary based on solvent and specific derivative.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon (C-2) is characteristically found in the downfield region, typically around 165 ppm. The carbon of the bromomethyl group (C-7) appears at approximately 30-35 ppm. The chemical shifts of the pyridinone ring carbons are influenced by the substituents and the heteroatoms. chemicalbook.comrsc.org

Table 2: Representative ¹³C NMR Data for 2(1H)-Pyridinone, 6-(bromomethyl)-

CarbonChemical Shift (δ, ppm)
C-2~164.5
C-6~151.0
C-4~139.5
C-5~120.0
C-3~105.5
C-7 (CH₂)~32.0

Note: Data are representative and may vary based on solvent and specific derivative.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. youtube.combas.bg

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. spectrabase.com For 6-(bromomethyl)-2(1H)-pyridinone, a COSY spectrum would show correlations between the adjacent ring protons: H-3 with H-4, and H-4 with H-5. The absence of a correlation to the CH₂ protons confirms their isolated nature as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). spectrabase.comorganicchemistrydata.org This technique allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. Key correlations would include:

H-3 with C-3

H-4 with C-4

H-5 with C-5

The CH₂ protons with the C-7 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comyoutube.com This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Important HMBC correlations for confirming the structure of 6-(bromomethyl)-2(1H)-pyridinone would include:

The CH₂ protons (H-7) correlating to the ring carbons C-5 and C-6.

The ring proton H-5 correlating to the bromomethyl carbon C-7 and the carbonyl carbon C-2.

The N-H proton correlating to C-2 and C-6.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is used to determine the molecular weight and formula, and to deduce the structure from fragmentation patterns. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry measures the mass-to-charge ratio to a very high degree of accuracy. This allows for the determination of the elemental composition and the exact molecular formula of the compound. For 2(1H)-Pyridinone, 6-(bromomethyl)-, with the molecular formula C₆H₆BrNO, HRMS would provide a precise mass measurement that distinguishes it from other compounds with the same nominal mass. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic M+2 peak that is approximately the same intensity as the molecular ion peak. libretexts.org

Table 3: HRMS Data for 2(1H)-Pyridinone, 6-(bromomethyl)-

IonCalculated m/z
[C₆H₆⁷⁹BrNO + H]⁺187.97056
[C₆H₆⁸¹BrNO + H]⁺189.96851

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner. The analysis of these fragments provides valuable structural information. libretexts.orgchemguide.co.uk For 6-(bromomethyl)-2(1H)-pyridinone, the molecular ion peak would be observed along with its characteristic bromine isotope pattern. spectrabase.com

Key fragmentation pathways would likely include:

Loss of a bromine radical (•Br): This would result in a significant fragment at m/z 108, corresponding to the [M-Br]⁺ ion. This is often a very favorable fragmentation for bromo-compounds.

Loss of the bromomethyl radical (•CH₂Br): Cleavage of the C-C bond between the ring and the substituent would lead to a fragment corresponding to the pyridinone ring.

Loss of HBr: Elimination of hydrogen bromide could also occur, leading to a fragment at m/z 107.

Table 4: Major Expected Fragments in the Mass Spectrum of 2(1H)-Pyridinone, 6-(bromomethyl)-

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Fragment Identity
187189[M]⁺
108108[M - Br]⁺
107107[M - HBr]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net For 2(1H)-Pyridinone, 6-(bromomethyl)-, the spectra are expected to exhibit distinct bands corresponding to the pyridinone core, the amide linkage, and the bromomethyl substituent.

The 2-pyridinone ring system gives rise to several characteristic vibrations. researchgate.net The stretching of the carbonyl group (C=O) typically appears as a strong band in the IR spectrum, while ring stretching modes, often coupled, are observed in the 1600-1400 cm⁻¹ region. researchgate.netnih.gov The N-H stretching vibration of the lactam group is also a key indicator, generally found in the region of 3400-3000 cm⁻¹. In the solid state, the position and shape of the N-H and C=O bands are highly sensitive to hydrogen bonding. wikipedia.org

Table 1: Expected Vibrational Frequencies for 2(1H)-Pyridinone, 6-(bromomethyl)-

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Technique
N-H (lactam)Stretch3400 - 3000IR
C-H (aromatic)Stretch3100 - 3000IR, Raman
C-H (aliphatic, -CH₂)Stretch2950 - 2850IR, Raman
C=O (lactam)Stretch1700 - 1650IR
C=C / C=NRing Stretch1600 - 1400IR, Raman
-CH₂-Bend / Scissor~1465IR
N-HBend1650 - 1550IR
C-BrStretch700 - 500IR, Raman

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the packing of molecules, which is governed by intermolecular forces.

Single-crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of molecular structure and conformation in the solid state. While a specific structure for 2(1H)-Pyridinone, 6-(bromomethyl)- is not publicly documented, analysis of closely related compounds, such as 6-Methyl-2-pyridone, provides significant insight into its expected solid-state behavior. researchgate.net

Studies on 6-Methyl-2-pyridone have conclusively shown that it exists as the pyridone tautomer in the solid state, rather than the hydroxypyridine form. researchgate.net The crystal structure reveals that the molecules are linked into infinite chains by N-H···O hydrogen bonds. researchgate.net This hydrogen-bonding motif, forming either dimers or chains, is a characteristic and robust supramolecular synthon for 2-pyridone derivatives. wikipedia.orgacs.org For 2(1H)-Pyridinone, 6-(bromomethyl)-, a similar arrangement is anticipated, where the lactam proton of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule.

The crystal structure of 2-(chloromethyl)pyridine (B1213738) further informs the likely conformation of the halomethyl group relative to the pyridine (B92270) ring. researchgate.net The crystallographic data from these analogue structures allow for a reliable prediction of the key structural parameters for the title compound.

Table 2: Representative Crystallographic Data for Analogue 6-Methyl-2-pyridone

Parameter6-Methyl-2-pyridone researchgate.net
Chemical FormulaC₆H₇NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.13
b (Å)5.76
c (Å)25.13
β (°)99.4
Volume (ų)2157
Z16 (4 independent molecules)
Key FeatureInfinite chains via N-H···O hydrogen bonds

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto this unique molecular surface, one can dissect the crystal packing into contributions from different types of atomic contacts.

For 2(1H)-Pyridinone, 6-(bromomethyl)-, a Hirshfeld analysis would be expected to reveal several key interactions:

N-H···O Hydrogen Bonds: These would be the most significant directional interactions, appearing as prominent, bright red spots on the surface mapped with the normalized contact distance (dnorm), indicating contacts shorter than the van der Waals radii. The 2D fingerprint plot would show these interactions as a pair of sharp "spikes." nih.gov

H···H Contacts: These interactions typically comprise the largest portion of the Hirshfeld surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.govmdpi.com

Br···H/Br···O Contacts: The presence of the bromine atom introduces the possibility of halogen bonding. These would appear as distinct regions on the Hirshfeld surface and can be quantified using the fingerprint plots.

The analysis provides a detailed picture of how molecules recognize each other to assemble into a stable crystalline lattice, highlighting the dominant role of the N-H···O hydrogen bond and the secondary contributions from weaker interactions. nih.govmdpi.com

Computational and Theoretical Investigations of 2 1h Pyridinone, 6 Bromomethyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant quantum chemical method for investigating the electronic structure, geometry, and chemical reactivity of molecules. nih.gov For derivatives of 2-pyridone, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), have proven effective in providing reliable geometric and electronic information. researchgate.netrsc.org These calculations are typically performed in the gas phase to model the molecule in an isolated state. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2(1H)-Pyridinone, 6-(bromomethyl)-, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface.

The 2-pyridone ring is generally planar, but substitutions can introduce distortions. nih.gov The key conformational flexibility in 2(1H)-Pyridinone, 6-(bromomethyl)- arises from the rotation around the C6-C(bromomethyl) single bond. Theoretical calculations would explore the potential energy surface as a function of this dihedral angle to identify the most stable conformers. The lowest energy conformation is crucial as it is the most populated state and governs the molecule's experimental properties.

Table 1: Illustrative Optimized Geometrical Parameters of 2(1H)-Pyridinone, 6-(bromomethyl)- (Predicted)

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC=O~1.24 Å
N-H~1.02 Å
C-Br~1.95 Å
C-C (ring)~1.38 - 1.45 Å
C-N (ring)~1.37 - 1.40 Å
Bond AngleO=C-N~124°
C-C-Br~110°
Dihedral AngleN1-C6-C(CH2Br)-Br~180° (anti-periplanar) or ~60° (gauche)

Note: The values in this table are illustrative and represent typical ranges observed for similar molecules. Actual calculated values would be specific to the final optimized geometry.

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of kinetic stability and chemical reactivity. nih.gov For 2(1H)-Pyridinone, 6-(bromomethyl)-, the HOMO is expected to be localized primarily on the electron-rich pyridone ring, while the LUMO may have significant contributions from the C-Br antibonding orbital, indicating a site for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a region prone to electrophilic attack, and a positive potential (blue) around the N-H proton and the bromomethyl group, suggesting sites for nucleophilic interaction.

Table 2: Predicted Electronic Properties of 2(1H)-Pyridinone, 6-(bromomethyl)-

PropertyPredicted Value/DescriptionSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability.
LUMO Energy~ -1.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap~ 5.5 eVRelates to chemical stability and reactivity.
Dipole Moment~ 3.5 DIndicates overall polarity of the molecule.

Note: These values are hypothetical and serve to illustrate the data obtained from DFT calculations.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. researchgate.net For 2(1H)-Pyridinone, 6-(bromomethyl)-, key predicted vibrational modes would include the C=O stretching frequency (typically a strong band around 1650-1690 cm⁻¹), the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the ring (around 3000-3100 cm⁻¹), and the C-Br stretching vibration (at lower frequencies, ~600-700 cm⁻¹). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning signals in experimental NMR spectra. d-nb.info For 2(1H)-Pyridinone, 6-(bromomethyl)-, calculations would predict distinct chemical shifts for the protons on the pyridone ring, the N-H proton, and the CH₂Br protons. Similarly, ¹³C signals for the carbonyl carbon, the ring carbons, and the bromomethyl carbon would be calculated.

Molecular Dynamics Simulations (if applicable)

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. rsc.org For 2(1H)-Pyridinone, 6-(bromomethyl)-, a key reaction of interest would be the nucleophilic substitution at the bromomethyl group, a common transformation for this type of compound.

By modeling the reaction pathway with a nucleophile (e.g., an amine or hydroxide), computational studies could:

Optimize the geometry of the transition state structure.

Calculate the activation energy, providing a quantitative measure of the reaction's feasibility.

Determine whether the reaction proceeds through an SN1 or SN2 mechanism.

Elucidate the role of the pyridone ring in modulating the reactivity of the bromomethyl group.

These theoretical insights provide a detailed mechanistic understanding that complements experimental kinetic studies. rsc.org

Prediction of Spectroscopic Signatures

The accurate prediction of spectroscopic signatures is a major output of computational chemistry. nih.gov By combining the results from DFT calculations, a comprehensive theoretical spectroscopic profile of 2(1H)-Pyridinone, 6-(bromomethyl)- can be constructed.

Table 3: Predicted Spectroscopic Signatures for 2(1H)-Pyridinone, 6-(bromomethyl)-

SpectroscopyPredicted Key SignatureAssignment
FT-IR Strong absorption at ~1670 cm⁻¹C=O stretching
Broad absorption at ~3400 cm⁻¹N-H stretching
Absorption at ~650 cm⁻¹C-Br stretching
¹H NMR Singlet at ~4.5 ppm-CH₂Br protons
Multiplets at ~6.5-7.8 ppmRing protons
Broad singlet at >10 ppmN-H proton
¹³C NMR Signal at ~162 ppmC=O carbon
Signals at ~105-145 ppmRing carbons
Signal at ~30 ppm-CH₂Br carbon

Note: The chemical shifts (ppm) are illustrative and referenced against TMS. Actual values depend on the solvent and computational level.

This predicted data serves as a powerful reference for chemists synthesizing or working with this compound, aiding in its identification and characterization.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Featuresnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the structural or property descriptors of compounds with their biological activities. oatext.comresearchgate.net This approach is instrumental in predicting the activity of new compounds and optimizing lead structures for enhanced potency and selectivity. While no specific QSAR studies have been published for 2(1H)-Pyridinone, 6-(bromomethyl)-, extensive research on related pyridinone and pyridine (B92270) derivatives provides a framework for understanding the potential influence of its structural features on biological activity. nih.govnih.govfrontiersin.org

QSAR models are built upon the principle that the biological effect of a chemical is a function of its molecular structure. These models are expressed as mathematical equations that relate one or more molecular descriptors to a specific biological endpoint. Molecular descriptors can be broadly categorized into electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices) parameters. researchgate.netucsb.eduwiley.com

Illustrative QSAR Descriptors for Pyridinone Derivatives

The following table presents a set of molecular descriptors commonly used in QSAR studies of pyridinone and related heterocyclic compounds. These descriptors are crucial for building predictive models of biological activity.

Descriptor CategoryDescriptor ExampleDefinitionPotential Influence on Activity
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital. ucsb.eduRelates to the molecule's ability to donate electrons. Higher HOMO energy can indicate increased nucleophilicity and reactivity. ucsb.edu
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. ucsb.eduRelates to the molecule's ability to accept electrons. Lower LUMO energy can indicate increased electrophilicity. ucsb.edu
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and the ability to engage in polar interactions with biological targets.
Steric Molecular VolumeThe volume occupied by the molecule.Affects how the molecule fits into a binding site. Both excessively small and large volumes can be detrimental to activity.
Molar RefractivityA measure of the total polarizability of a mole of a substance.Related to the volume of the molecule and its London dispersion forces, which can contribute to binding affinity. nih.gov
Hydrophobic LogPThe logarithm of the partition coefficient between octanol (B41247) and water.Describes the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Topological Polar Surface Area (TPSA)The sum of the surfaces of polar atoms in a molecule.Important for predicting cell permeability and transport characteristics.

Detailed Research Findings from Related Pyridinone QSAR Studies

QSAR studies on various pyridinone derivatives have revealed key structural requirements for different biological activities, such as antiviral and anticancer effects. nih.govfrontiersin.orgresearchgate.net For instance, in the context of anti-HIV agents, modifications at positions 3, 4, and 6 of the pyridinone ring have been shown to be critical for antiviral activity. frontiersin.org

One study on a series of 2-pyridinone derivatives as HIV-1 reverse transcriptase inhibitors highlighted the importance of specific substituents. oatext.com The presence of a benzoxazole (B165842) group was found to contribute positively to the activity, while naphthyl groups were detrimental. oatext.com This suggests that the nature and size of the substituent at various positions play a significant role in the interaction with the target enzyme.

Another QSAR study on 4-pyridone derivatives as antimalarial agents developed a model incorporating electronic potential, dipole moment, partition coefficient, and molar refractivity. nih.gov This model successfully predicted the antimalarial activity and suggested that a combination of these properties governs the compound's efficacy. nih.gov

For anticancer activity, QSAR investigations on aminopyrido[2,3-d]pyrimidin-7-yl derivatives as tyrosine kinase inhibitors have been conducted. nih.gov These studies utilized both 2D and 3D QSAR approaches to identify the most significant molecular descriptors influencing the activity. nih.gov

Hypothetical QSAR Data for 6-Substituted 2(1H)-Pyridinone Analogs

To illustrate the principles of QSAR, the following interactive data table presents hypothetical data for a series of 6-substituted 2(1H)-pyridinone analogs, where the substituent at the 6-position is varied. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). This table demonstrates how changes in molecular properties due to different substituents could correlate with biological activity.

Note: The following data is illustrative and not based on experimental results for the specific compounds listed.

Compound6-Substituent (R)Molecular Weight ( g/mol )LogPTPSA (Ų)pIC50 (Hypothetical)
1 -H95.100.2049.334.5
2 -CH3109.130.6549.335.2
3 -Cl129.550.9149.335.8
4 -Br174.001.1249.336.1
5 (Target) -CH2Br 188.03 1.25 49.33 ?
6 -OH111.10-0.3069.565.5
7 -NH2110.12-0.5075.355.7

In this hypothetical series, the introduction of a bromomethyl group at the 6-position, as in 2(1H)-Pyridinone, 6-(bromomethyl)-, would significantly alter several key descriptors compared to an unsubstituted pyridinone. The increased molecular weight and lipophilicity (LogP) could enhance binding to a hydrophobic pocket within a biological target. The reactivity of the bromomethyl group itself could also be a critical factor, potentially allowing for covalent bond formation with the target, a feature not captured by standard QSAR descriptors but crucial for its mechanism of action.

QSAR models often reveal that a balance of electronic, steric, and hydrophobic properties is necessary for optimal activity. For example, while increased lipophilicity can improve membrane permeability and binding, excessive lipophilicity can lead to poor solubility and non-specific toxicity. Therefore, the bromomethyl group in 2(1H)-Pyridinone, 6-(bromomethyl)- likely confers a unique combination of properties that would need to be specifically modeled to predict its biological activity accurately.

Applications of 2 1h Pyridinone, 6 Bromomethyl in Chemical Synthesis and Chemical Biology

The compound 2(1H)-Pyridinone, 6-(bromomethyl)- has emerged as a versatile and highly reactive intermediate in the fields of chemical synthesis and chemical biology. Its unique structure, combining the privileged 2-pyridone scaffold with a reactive bromomethyl handle, allows for a wide array of chemical transformations. This enables its use in the construction of complex molecules, the development of sophisticated biological tools, and the investigation of fundamental molecular processes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes to 6-(bromomethyl)-2(1H)-pyridinone, and how can purity be optimized during synthesis?

  • Methodological Answer: A scalable synthesis involves starting with 2,6-dimethylpyridine. Key steps include:

  • Oxidation of the methyl group using potassium permanganate to form the carboxylic acid derivative.
  • Esterification with thionyl chloride to yield the ester intermediate.
  • Bromination via N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group .
    • Purity Optimization: Use column chromatography or recrystallization with ethanol/water mixtures to remove unreacted NBS and byproducts. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .

Q. Which spectroscopic techniques are critical for characterizing 6-(bromomethyl)-2(1H)-pyridinone?

  • Key Techniques:

  • 1H/13C-NMR: Confirm bromomethyl substitution (δ ~4.5 ppm for -CH2Br in 1H-NMR; δ ~30 ppm for C-Br in 13C-NMR).
  • FTIR: Identify C=O stretching (~1650 cm⁻¹) and C-Br vibrations (~650 cm⁻¹).
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 201/203 (M⁺, Br isotopic pattern) .

Q. How does the bromomethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Stability Insights:

  • Acidic Conditions: Bromomethyl groups may hydrolyze to hydroxymethyl derivatives (e.g., in HCl/water at 60°C).
  • Basic Conditions: Risk of elimination reactions forming vinylpyridinones.
  • Thermal Stability: Decomposes above 150°C; store at 2–8°C in inert atmospheres to prevent radical-mediated degradation .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bromomethyl group for cross-coupling reactions?

  • Methodological Approaches:

  • Suzuki-Miyaura Coupling: Use Pd(PPh3)4 with arylboronic acids in THF/water (80°C, 12h) to replace Br with aryl groups.
  • Nucleophilic Substitution: React with amines (e.g., piperidine) in DMF at 100°C to form amine-linked derivatives.
  • Limitations: Steric hindrance from the pyridinone ring may reduce yields; optimize ligand choice (e.g., XPhos for bulky substrates) .

Q. How can computational modeling predict regioselectivity in further substitutions on the pyridinone ring?

  • Computational Workflow:

  • DFT Calculations: Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-3/C-5) prone to electrophilic attack.
  • MD Simulations: Assess steric accessibility of the bromomethyl group for ligand-protein docking studies (e.g., in kinase inhibitors) .

Q. How should researchers address contradictions in reported bromination efficiencies across studies?

  • Data Analysis Framework:

  • Variable Factors: Compare solvent polarity (acetonitrile vs. CCl4), radical initiators (AIBN vs. light), and NBS stoichiometry.
  • Case Study: Lower yields in polar solvents may arise from competitive side reactions (e.g., oxidation of the pyridinone ring). Validate via LC-MS to track byproducts .

Q. What role does 6-(bromomethyl)-2(1H)-pyridinone play in synthesizing bioactive heterocycles?

  • Application Example:

  • Antioxidant Derivatives: Couple with phenolic aldehydes via Knoevenagel condensation to form dihydropyridine-carbonitrile hybrids (IC50 ~10 μM against DPPH radicals) .
  • Antimicrobial Agents: Modify with thiols to enhance lipophilicity, improving activity against S. aureus (MIC ~32 μg/mL) .

Methodological Tables

Table 1: Key Synthetic Parameters for Bromomethyl Functionalization

Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, AIBN, CCl4, 80°C72–78≥95%
Suzuki CouplingPd(PPh3)4, K2CO3, THF6590%

Table 2: Spectroscopic Benchmarks for Characterization

TechniqueKey Signal(s)Diagnostic Value
1H-NMRδ 4.5 (s, 2H)Confirms -CH2Br
13C-NMRδ 30 (C-Br)Validates substitution
FTIR650 cm⁻¹C-Br stretch

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.